molecular formula C15H20N4O2 B14932826 N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide

N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide

Cat. No.: B14932826
M. Wt: 288.34 g/mol
InChI Key: QBLBYPXFKAGQOQ-UHFFFAOYSA-N
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Description

N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxadiazole ring, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of cyclohexyl and methyl groups further enhances its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide typically involves multiple steps, starting with the preparation of the benzoxadiazole ring. This can be achieved through the cyclization of o-nitroaniline with glyoxal in the presence of a strong acid. The resulting benzoxadiazole intermediate is then reacted with cyclohexylamine and methylamine under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide has several applications in scientific research:

    Chemistry: Used as a fluorescent probe for detecting metal ions and studying molecular interactions.

    Biology: Employed in imaging techniques to visualize cellular processes and track the movement of biomolecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxadiazole ring can bind to metal ions, altering their activity and affecting various biochemical pathways. Additionally, the compound’s fluorescent properties enable it to act as a reporter molecule, providing insights into cellular functions and dynamics.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose: A fluorescent glucose analog used in glucose uptake studies.

    N-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]glycinamide: A related compound with similar fluorescent properties.

Uniqueness

N-2,1,3-benzoxadiazol-4-yl-N~2~-cyclohexyl-N~2~-methylglycinamide stands out due to its unique combination of the benzoxadiazole ring with cyclohexyl and methyl groups. This structural arrangement enhances its stability and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-[cyclohexyl(methyl)amino]acetamide

InChI

InChI=1S/C15H20N4O2/c1-19(11-6-3-2-4-7-11)10-14(20)16-12-8-5-9-13-15(12)18-21-17-13/h5,8-9,11H,2-4,6-7,10H2,1H3,(H,16,20)

InChI Key

QBLBYPXFKAGQOQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC=CC2=NON=C21)C3CCCCC3

Origin of Product

United States

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